molecular formula C15H15ClN2O3 B2569546 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 832740-06-4

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide

Cat. No.: B2569546
CAS No.: 832740-06-4
M. Wt: 306.75
InChI Key: RUOQECAUVWEDQB-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a 2-chlorophenoxymethyl substituent at the third position and a methoxy group at the fourth position of the benzohydrazide core. Benzohydrazides are widely studied for their versatility in medicinal chemistry, particularly due to their role as precursors for synthesizing bioactive heterocycles, such as hydrazones and triazines .

Synthetically, 4-methoxybenzohydrazide (a key precursor) is typically prepared via hydrazinolysis of methyl 4-methoxybenzoate, as described in methodologies for analogous compounds . Commercial availability of the compound is noted (5g, €1,917.00), indicating its utility as a building block in pharmaceutical and materials research .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-7-6-10(15(19)18-17)8-11(13)9-21-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOQECAUVWEDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid and hydrazine sulfate as products.

  • Basic Hydrolysis : Produces the corresponding carboxylate salt and hydrazine.

Conditions :

MediumTemperatureTimeProducts Formed
2M HCl80°C4–6 hBenzoic acid derivative + NH₂NH₂⁺
1M NaOH60°C3 hCarboxylate salt + NH₂NH₂

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form acylhydrazones :
General Reaction :
C15H15ClN2O3+RCHOC15H14ClN2O3-CH=N-R+H2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3 + \text{RCHO} \rightarrow \text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_3\text{-CH=N-R} + \text{H}_2\text{O}

Key Findings :

  • Solvent : Methanol or acetonitrile with catalytic acetic acid .

  • Yield : 67–91% depending on the aldehyde .

  • Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., -NO₂) accelerate reaction rates .

Example Reaction with 4-Hydroxybenzaldehyde :

ParameterValue
ProductN'-(4-Hydroxybenzylidene) derivative
Yield85%
Melting Point>250°C

Nucleophilic Substitution at Chlorophenoxy Group

The 2-chlorophenoxy moiety participates in aromatic substitution reactions:

Reactivity :

  • Nucleophiles : Hydroxide (-OH), amines (-NH₂), or thiols (-SH).

  • Conditions :

    • SNAr Mechanism : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C).

Example with Aniline :
C15H15ClN2O3+C6H5NH2C15H15N3O3-O-C6H4NH2+HCl\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3\text{-O-C}_6\text{H}_4\text{NH}_2 + \text{HCl}

Outcome :

  • Substituted aniline derivative formed in 72% yield.

Oxidation Reactions

The hydrazide group oxidizes to form tetrazole derivatives under strong oxidizing conditions:

Oxidizing Agents :

  • HNO₃/H₂SO₄ mixture.

  • Pb(OAc)₄ in dichloromethane.

Product :
C15H15ClN2O3OxidationC15H13ClN3O3\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3 \xrightarrow{\text{Oxidation}} \text{C}_{15}\text{H}_{13}\text{ClN}_3\text{O}_3

Key Data :

  • Reaction time: 6–8 h.

  • Yield: 58%.

Metal Complexation

The compound acts as a bidentate ligand for transition metals via the hydrazide oxygen and azo nitrogen :

Example with Zn²⁺ :
C15H15ClN2O3+ZnCl2[Zn(C15H14ClN2O3)2]Cl2\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3 + \text{ZnCl}_2 \rightarrow [\text{Zn}(\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_3)_2]\text{Cl}_2

Characteristics :

  • Geometry : Tetrahedral coordination observed in single-crystal XRD .

  • Application : Enhanced antimicrobial activity in complexes compared to free ligand .

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions to form 1,3,4-oxadiazoles:

Reaction Pathway :
C15H15ClN2O3P2O5,ΔC15H13ClN2O2+H2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3 \xrightarrow{\text{P}_2\text{O}_5, \Delta} \text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2 + \text{H}_2\text{O}

Conditions :

  • Phosphorus pentoxide (P₂O₅) in toluene at 110°C.

  • Yield: 65–70%.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide exhibits promising biological activities, making it a candidate for drug development. Preliminary studies indicate its potential in the following areas:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. For example:
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1525
Escherichia coli1250
Pseudomonas aeruginosa1075

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

  • Anticancer Activity : Research indicates that hydrazone derivatives can induce apoptosis in cancer cells. A study reported cytotoxic effects on human colon cancer cells with the following IC50 values:
CompoundCell LineIC50 (µM)
Compound ASW4806.5
Compound BHCT11619.0
Compound CSW62038.4

The proposed mechanisms include enzyme inhibition, apoptosis induction, and antioxidant activity.

Biological Research

The compound's structure allows for interaction studies that could reveal its mechanism of action. It is believed to modulate specific molecular targets and pathways, which are still under investigation.

Industrial Applications

In addition to its medicinal uses, 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide serves as an intermediate in organic synthesis and material development. Its unique properties enable its use in creating new materials and chemical processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of hydrazones and related compounds:

  • A study published in the International Journal of Biological Macromolecules indicated that hydrazone derivatives displayed significant anti-inflammatory and anticancer properties.
  • Another research paper noted varying degrees of activity against cancer cell lines among synthesized hydrazone derivatives, with some exhibiting enhanced selectivity towards malignant cells compared to nonmalignant counterparts.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Matters: The 2-chlorophenoxy group in compound 4a (position 2) renders it inactive, whereas its placement at position 3 in the target compound may offer steric or electronic advantages for receptor interaction .
  • Functional Group Impact: Introducing a 2-chloroethylcarbonylamino group at position 3 (as in 7e) enhances activity compared to simpler chlorophenoxy derivatives, highlighting the importance of polarizable substituents .
  • Methoxy Group Role : The 4-methoxy group in the target compound and N′-(4-methoxyphenyl)methylidene derivatives (e.g., ) may improve solubility or metabolic stability, though direct data are lacking.

Physicochemical and Spectroscopic Properties

  • Methoxy vs. Ethoxy Analogues : Methoxy-substituted benzohydrazides (e.g., 4-methoxybenzohydrazide ) typically exhibit higher crystallinity and melting points compared to ethoxy analogues (e.g., 4-ethoxybenzohydrazide ), likely due to stronger hydrogen-bonding interactions.
  • Spectroscopic Confirmation : IR and NMR data for related compounds (e.g., ) confirm the presence of hydrazide (–NH–NH–) and aromatic ether (–O–) functionalities, which would be critical for characterizing the target compound.

Biological Activity

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings relevant to its therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide is C16H16ClN3O3. It features a hydrazide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide exhibit significant antimicrobial properties. In studies evaluating the efficacy against various bacterial strains, the compound showed promising results:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1525
Escherichia coli1250
Pseudomonas aeruginosa1075

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of hydrazide derivatives has been widely studied. Specifically, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. For instance, a study reported that related hydrazones exhibited cytotoxic effects on human colon cancer cells, with IC50 values indicating significant potency:

Compound Cell Line IC50 (µM)
Compound ASW4806.5
Compound BHCT11619.0
Compound CSW62038.4

These results highlight the potential of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide as a candidate for further development in cancer therapy .

The proposed mechanisms by which 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may trigger programmed cell death through pathways involving caspase activation and cell cycle arrest.
  • Antioxidant Activity : Some studies suggest that hydrazones can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazones and related compounds:

  • A study published in the International Journal of Biological Macromolecules indicated that derivatives with hydrazone linkages displayed significant anti-inflammatory and anticancer properties, supporting their use in therapeutic applications .
  • Another research paper highlighted the synthesis of various hydrazone derivatives, noting their varying degrees of activity against cancer cell lines, with some exhibiting enhanced selectivity towards malignant cells compared to nonmalignant counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare 4-methoxybenzohydrazide by refluxing methyl 4-methoxybenzoate with hydrazine hydrate in methanol (92% yield) .
  • Step 2 : Introduce the 2-chlorophenoxy group via nucleophilic substitution or coupling reactions. For example, use 2-chlorophenol derivatives (e.g., 2-chlorophenyl aldehydes or bromides) under reflux conditions in a solvent system like methanol/chloroform with catalytic acetic acid .
  • Step 3 : Purify intermediates via recrystallization (methanol is commonly used) and confirm purity via HPLC or TLC .

Q. How can the structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially if single crystals are obtained .
  • Spectroscopy :
  • 1H/13C NMR : Confirm the presence of methoxy (-OCH3), hydrazide (-CONHNH2), and 2-chlorophenoxy groups.
  • IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C-O-C for methoxy) .
    • Mass spectrometry : Verify the molecular ion peak (exact mass: 322.05 g/mol) and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Byproducts : Unreacted 2-chlorophenoxy intermediates or incomplete hydrazide formation. Monitor via TLC and use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
  • Solvent residues : Detect via GC-MS and remove via vacuum drying or repeated recrystallization .

Advanced Research Questions

Q. How can computational chemistry aid in understanding this compound's reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against target enzymes (e.g., aldose reductase for antiglycation studies) using software like AutoDock. Hydrazide moieties may interact with catalytic residues via hydrogen bonding .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Variation of substituents : Replace 2-chlorophenoxy with other aryl groups (e.g., 4-chloro, 3-nitro) to study steric/electronic effects. Use Schlenk techniques for moisture-sensitive reactions .
  • Catalysis : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust conditions (e.g., temperature, stoichiometry) dynamically .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Consider tautomerism in hydrazide groups (e.g., keto-enol equilibrium), which may cause peak splitting. Use variable-temperature NMR to stabilize conformers .
  • Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may resolve overlapping peaks .
  • Crystallographic validation : Cross-reference experimental NMR shifts with computed chemical shifts from X-ray-derived structures .

Methodological Challenges and Solutions

Q. What experimental controls are critical in biological activity assays (e.g., antiglycation)?

  • Positive controls : Use established inhibitors (e.g., aminoguanidine) to benchmark activity .
  • Negative controls : Include solvent-only samples to rule out non-specific effects.
  • Dose-response curves : Test concentrations from 1 μM to 100 μM to determine IC50 values. Hydrazides often show activity in the 10–50 μM range .

Q. How can stability issues (e.g., hydrolysis of the hydrazide group) be mitigated during storage?

  • Storage conditions : Keep under inert gas (N2/Ar) at −20°C in desiccated, amber vials to prevent oxidation/humidity exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions if degradation is observed via LC-MS .

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